2,2-Difluoroethyl 1H-imidazole-1-carboxylate
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Overview
Description
2,2-Difluoroethyl 1H-imidazole-1-carboxylate is a fluorinated organic compound characterized by its unique chemical structure, which includes a difluoroethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl 1H-imidazole-1-carboxylate typically involves the reaction of 1H-imidazole with difluoroethanol under specific conditions. The reaction can be carried out using a dehydrating agent to facilitate the formation of the ester bond. Common reaction conditions include the use of a strong acid catalyst, such as sulfuric acid, and heating the reaction mixture to promote esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to ensure consistent product quality. Additionally, purification steps, such as recrystallization or distillation, may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoroethyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoroethyl 1H-imidazole-1-carboxylate has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.
Medicine: The compound has potential therapeutic applications, including the development of new drugs with improved pharmacokinetic properties.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 2,2-Difluoroethyl 1H-imidazole-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance its binding affinity and stability, contributing to its efficacy.
Comparison with Similar Compounds
2,2-Difluoroethyl 1H-imidazole-1-carboxylate is unique due to its fluorinated structure, which imparts distinct chemical and physical properties compared to non-fluorinated analogs. Similar compounds include:
Ethyl 1H-imidazole-1-carboxylate: Lacks fluorine atoms, resulting in different reactivity and biological activity.
2,2-Dichloroethyl 1H-imidazole-1-carboxylate: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
2,2-difluoroethyl imidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c7-5(8)3-12-6(11)10-2-1-9-4-10/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSBPOFJBICNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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